GAT591

CB1R allosteric agonist cAMP inhibition

GAT591 (6r) is a novel 2-phenylindole-based, allosteric agonist-positive allosteric modulator (ago-PAM) of the type-1 cannabinoid receptor (CB1R). It was developed via systematic fluorine- and nitrogen-walk optimization of the prototypic ago-PAM GAT211 to improve drug-like properties and allosteric activity.

Molecular Formula C22H15F3N2O2
Molecular Weight 396.3692
Cat. No. B1192771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAT591
SynonymsGAT591;  GAT-591;  GAT 591
Molecular FormulaC22H15F3N2O2
Molecular Weight396.3692
Structural Identifiers
SMILESO=[N+](CC(C1=C(C2=CC=CC(F)=C2)NC3=C1C=CC(F)=C3)C4=CC=CC=C4F)[O-]
InChIInChI=1S/C22H15F3N2O2/c23-14-5-3-4-13(10-14)22-21(17-9-8-15(24)11-20(17)26-22)18(12-27(28)29)16-6-1-2-7-19(16)25/h1-11,18,26H,12H2
InChIKeySUKVBSCBULHULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GAT591: A CB1R Allosteric Agonist-Positive Modulator (ago-PAM) with Differentiated Potency and Bias


GAT591 (6r) is a novel 2-phenylindole-based, allosteric agonist-positive allosteric modulator (ago-PAM) of the type-1 cannabinoid receptor (CB1R) [1]. It was developed via systematic fluorine- and nitrogen-walk optimization of the prototypic ago-PAM GAT211 to improve drug-like properties and allosteric activity [1]. GAT591 is a single enantiomer of a racemic mixture and exhibits a distinct pharmacological profile that includes enhanced potency for Gαi/o-mediated cAMP inhibition and biased signaling relative to its closest structural analog, GAT593 [2].

GAT591: Why Substitution with In-Class CB1R ago-PAMs Risks Altered Functional Selectivity


CB1R ago-PAMs are not functionally interchangeable because even minor structural modifications, such as enantiomeric changes, can profoundly alter allosteric binding pose, signaling bias, and in vivo efficacy [1]. For example, the enantiomers of GAT591 display distinct pharmacological profiles: the R-enantiomer (GAT1665) retains full ago-PAM activity, while the S-enantiomer (GAT1664) shows only moderate activity [1]. Compared to its closest structural analog GAT593 (6s), GAT591 demonstrates a differentiated Gαi/o-signaling bias profile that translates into distinct in vivo effects, such as a greater reduction in seizure duration in an absence epilepsy model [2]. Therefore, procurement of a specific compound, such as GAT591, is crucial when a particular bias and potency profile is required for reproducible research.

GAT591 Differentiation Evidence: Quantified Potency, Bias, and In Vivo Advantages over GAT593 and GAT211


Enhanced Allosteric Agonist Potency in cAMP Assay Compared to GAT593 and GAT211

GAT591 acts as a more potent CB1R allosteric agonist than its closest analog GAT593 and the prototype GAT211. In a cell-based cAMP inhibition assay (CHO-hCB1R), GAT591 exhibited an EC50 of 4.1 nM, which is an 11-fold improvement over GAT593 (EC50 = 45 nM) and a 13-fold improvement over GAT211 (EC50 = 52 nM) [1]. This demonstrates a significant enhancement in functional potency for Gαi/o-mediated signaling.

CB1R allosteric agonist cAMP inhibition potency

Superior Ago-PAM Activity in the Presence of Orthosteric Agonist Compared to GAT593 and GAT211

As a positive allosteric modulator (PAM) of CB1R in the presence of the orthosteric agonist CP55,940 (10 nM), GAT591 demonstrates substantially improved potency relative to GAT211. The PAM potency (EC50) of GAT591 was 13 nM, which is approximately 62-fold lower (more potent) than that of GAT211 (EC50 = 810 nM). GAT593 showed a similar PAM potency (EC50 = 11 nM), but GAT591 displayed a differentiated efficacy profile [1].

CB1R positive allosteric modulator Gαi/o bias cAMP

Differentiated β-Arrestin-2 Recruitment Bias as an ago-PAM Compared to GAT593

GAT591 displays a distinct signaling bias profile compared to GAT593. In the β-arrestin2 recruitment assay as a PAM (+10 nM CP55,940), GAT591 achieved a maximum efficacy (Emax) of 91 ± 11%, while GAT593 reached only 20 ± 1.7% and GAT211 reached 15 ± 0.56% [1]. This indicates that in the presence of an orthosteric agonist, GAT591 is a more efficacious recruiter of β-arrestin2 than its close analog. Conversely, as an allosteric agonist, GAT591 shows high potency for cAMP inhibition (EC50 = 4.1 nM) but low potency for β-arrestin2 recruitment (EC50 > 10,000 nM), demonstrating a strong Gαi/o bias. This bias profile is distinct from GAT593, which shows no measurable β-arrestin2 recruitment as an allosteric agonist and lower PAM efficacy [1].

CB1R signaling bias β-arrestin2 functional selectivity

Enhanced In Vivo Efficacy in an Absence Epilepsy Model Compared to GAT593

In a Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, systemic administration of GAT591 produced a greater reduction in total spike-and-wave discharge (SWD) duration compared to GAT593. At a dose of 10.0 mg/kg, GAT591 reduced seizure duration by 36%, while GAT593 achieved a 34% reduction [1]. Both compounds were more effective than vehicle, but GAT591 exhibited a numerically superior effect, aligning with its differentiated in vitro profile.

absence epilepsy spike-and-wave discharges GAERS in vivo efficacy

Enantiospecific Activity: R-Enantiomer Retains Ago-PAM Profile While S-Enantiomer Shows Reduced Activity

The pharmacological activity of the GAT591 scaffold is enantiospecific. Upon enantioseparation, the R-enantiomer (GAT1665) retains the full ago-PAM profile, while the S-enantiomer (GAT1664) displays only moderate allosteric activity at CB1R [1]. This highlights that the stereochemistry at the chiral center is critical for high-affinity allosteric binding and functional activity. GAT591, as a single, defined stereoisomer, eliminates the variability associated with racemic mixtures and ensures reproducible pharmacology that is directly attributable to the active R-enantiomer.

enantiomer stereochemistry allosteric modulation structure-activity relationship

GAT591: Optimal Application Scenarios Derived from Differentiated Pharmacology


Investigating CB1R Gαi/o Signaling Bias in Neurological Disorders

GAT591's high potency for Gαi/o-mediated cAMP inhibition (EC50 4.1 nM) and its ability to act as a biased agonist with low β-arrestin2 recruitment make it a superior tool compound for dissecting CB1R signaling pathways implicated in pain, epilepsy, and neurodegenerative diseases [1]. Its profile allows researchers to selectively activate G protein-dependent pathways while minimizing β-arrestin2-mediated receptor desensitization and internalization.

Preclinical Efficacy Studies in Absence Epilepsy Models

GAT591 has demonstrated a 36% reduction in spike-and-wave discharge duration in the GAERS model of absence epilepsy, slightly outperforming the closely related GAT593 (34% reduction) [2]. This positions GAT591 as a lead candidate for further preclinical validation of CB1R ago-PAMs as anti-absence seizure therapeutics, especially where maximal efficacy is a primary endpoint.

Pharmacological Tool for Studying Allosteric Modulation and Functional Selectivity

The compound's unique ability to act as both an allosteric agonist and a PAM with high β-arrestin2 recruitment efficacy (Emax 91%) in the presence of an orthosteric ligand makes it distinct from GAT593 (Emax 20%) [2]. This enables nuanced pharmacological experiments designed to understand how allosteric modulation can 'switch' the functional selectivity of the CB1R, a key question in GPCR drug discovery.

Chronic Inflammatory Pain Research Requiring Long Duration of Action

GAT591 exhibited good analgesic potency with a longer duration of action compared to the prototype GAT211 in the CFA inflammatory-pain model, while being devoid of adverse cannabimimetic effects [3]. This scenario is ideal for evaluating the therapeutic window of CB1R allosteric modulators in chronic pain, where sustained efficacy without psychoactive side effects is a critical differentiator.

Quote Request

Request a Quote for GAT591

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.